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molecular formula C17H26N2O3 B8674284 tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

Cat. No. B8674284
M. Wt: 306.4 g/mol
InChI Key: ZDIVZXZUIPLHNP-HUUCEWRRSA-N
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Patent
US08846657B2

Procedure details

To a solution of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (500 g, 2.5 mol) in H2O (5 L) was added BnNH2 (294 g, 2.75 mol) at room temperature. The mixture was heated to reflux overnight. The mixture was extracted with DCM (1 L), dried over sodium sulfate, and concentrated under reduced pressure to give tert-butyl-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate and tert-butyl-3-(benzylamino)-4-hydroxypiperidine-1-carboxylate, which were used in the next step without further purification.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
294 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:6]1[CH2:5][CH2:4][N:3]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:2]2.[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O>[C:11]([O:10][C:8]([N:3]1[CH2:4][CH2:5][CH:6]([NH:22][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:1]([OH:7])[CH2:2]1)=[O:9])([CH3:14])([CH3:13])[CH3:12].[C:11]([O:10][C:8]([N:3]1[CH2:4][CH2:5][CH:6]([OH:7])[CH:1]([NH:22][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:2]1)=[O:9])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C12CN(CCC2O1)C(=O)OC(C)(C)C
Name
Quantity
294 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)NCC1=CC=CC=C1)O
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)O)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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